![molecular formula C11H14FN B3223452 (S)-3-(4-Fluorophenyl)piperidine CAS No. 1217978-01-2](/img/structure/B3223452.png)
(S)-3-(4-Fluorophenyl)piperidine
Overview
Description
(S)-3-(4-Fluorophenyl)piperidine, commonly known as FPPP, is a chemical compound that belongs to the class of piperidine derivatives. FPPP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science.
Mechanism of Action
The mechanism of action of FPPP is not well understood. However, it is believed to act as a dopamine receptor agonist, which may explain its potential use in medicinal chemistry and neuroscience research.
Biochemical and Physiological Effects:
FPPP has been shown to have various biochemical and physiological effects. In animal studies, FPPP has been shown to increase locomotor activity and induce stereotypy. FPPP has also been shown to increase dopamine release in the brain, which may explain its potential use as a dopamine receptor agonist.
Advantages and Limitations for Lab Experiments
One of the main advantages of FPPP is its potential use as a reference standard for the analysis of designer drugs in forensic science. FPPP is also relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, FPPP has limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for FPPP research. One potential area of research is the development of FPPP analogs with improved solubility and potency. Another area of research is the investigation of FPPP's potential as a therapeutic agent for various diseases, including Parkinson's disease and schizophrenia. Additionally, FPPP could be used as a tool to study the effects of dopamine receptor agonists and antagonists on the brain.
Conclusion:
In conclusion, FPPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FPPP have been discussed in this paper. FPPP has the potential to be a valuable tool for scientific research, and further investigation into its potential applications is warranted.
Scientific Research Applications
FPPP has been widely used in scientific research due to its potential applications in medicinal chemistry, neuroscience, and forensic science. In medicinal chemistry, FPPP has been studied for its potential use as an analgesic and anti-inflammatory agent. In neuroscience, FPPP has been used to study the effects of dopamine receptor agonists and antagonists on the brain. In forensic science, FPPP has been used as a reference standard for the analysis of designer drugs.
properties
IUPAC Name |
(3S)-3-(4-fluorophenyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQDGXBXNNRWPR-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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